Cas no 2416231-52-0 (Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate)

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate is a specialized organic compound featuring a 1,2,4-thiadiazole core functionalized with a chloro substituent and an acetamidopropanoate ester group. This structure confers potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly for applications requiring heterocyclic frameworks. The presence of the chloro-thiadiazole moiety may enhance reactivity in nucleophilic substitution or cross-coupling reactions, while the butyl ester group improves solubility in organic solvents. The compound’s structural features suggest compatibility with further derivatization, making it a versatile building block for targeted molecular design. Careful handling is advised due to the reactive functional groups. Analytical data (e.g., NMR, HPLC) should confirm purity for synthetic applications.
Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate structure
2416231-52-0 structure
商品名:Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
CAS番号:2416231-52-0
MF:C11H16ClN3O3S
メガワット:305.78104019165
CID:6219915
PubChem ID:161167421

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 化学的及び物理的性質

名前と識別子

    • EN300-7462565
    • 2416231-52-0
    • butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
    • Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
    • インチ: 1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16)
    • InChIKey: UQSPVBPXYKVFFX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(CC(C(=O)OCCCC)NC(C)=O)=NS1

計算された属性

  • せいみつぶんしりょう: 305.0600902g/mol
  • どういたいしつりょう: 305.0600902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 109Ų

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7462565-1.0g
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95.0%
1.0g
$2101.0 2025-03-11
1PlusChem
1P028XRO-250mg
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95%
250mg
$1348.00 2023-12-18
1PlusChem
1P028XRO-500mg
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95%
500mg
$2087.00 2023-12-18
Enamine
EN300-7462565-5.0g
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95.0%
5.0g
$6092.0 2025-03-11
Enamine
EN300-7462565-10.0g
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95.0%
10.0g
$9032.0 2025-03-11
1PlusChem
1P028XRO-1g
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95%
1g
$2659.00 2023-12-18
1PlusChem
1P028XRO-50mg
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95%
50mg
$753.00 2024-05-22
1PlusChem
1P028XRO-100mg
butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95%
100mg
$963.00 2024-05-22
Enamine
EN300-7462565-0.5g
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95.0%
0.5g
$1638.0 2025-03-11
Enamine
EN300-7462565-0.25g
butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate
2416231-52-0 95.0%
0.25g
$1040.0 2025-03-11

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 関連文献

Related Articles

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoateに関する追加情報

Recent Advances in the Study of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate (CAS: 2416231-52-0)

The compound Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate (CAS: 2416231-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the unique structural features of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate, which include a 1,2,4-thiadiazole ring and an acetamido propanoate moiety. These structural elements are known to confer significant bioactivity, particularly in the context of antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

The synthesis of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate has been optimized in recent years, with several research groups reporting improved yields and purity. A key advancement involves the use of microwave-assisted synthesis, which reduces reaction times and enhances selectivity. Additionally, computational modeling studies have provided insights into the compound's mechanism of action, suggesting that it interacts with bacterial cell wall synthesis enzymes, thereby disrupting microbial growth.

Beyond its antimicrobial properties, preliminary in vitro studies have indicated that Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate may also possess anti-inflammatory and anticancer activities. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophage cells, suggesting potential applications in treating inflammatory diseases. Furthermore, molecular docking studies have identified potential interactions with cancer-related proteins, opening avenues for future research in oncology.

Despite these promising findings, challenges remain in the development of Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current research efforts are focused on derivatization and formulation strategies to enhance the compound's pharmacokinetic properties.

In conclusion, Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate represents a promising candidate for drug development, with demonstrated bioactivity across multiple therapeutic areas. Continued research into its mechanism of action, optimization of its chemical properties, and evaluation of its safety profile will be critical for advancing this compound toward clinical applications. The integration of synthetic chemistry, computational biology, and pharmacological studies will be essential in unlocking its full therapeutic potential.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd